8-aMinochroMan-4-ol
Description
8-Aminochroman-4-ol (CAS: 1423033-30-0) is a chroman derivative with the molecular formula C₉H₁₁NO₂ and a molar mass of 165.19 g/mol . Structurally, it consists of a benzopyran (chromane) backbone substituted with an amino group (-NH₂) at the 8-position and a hydroxyl group (-OH) at the 4-position. Synonyms include 8-Amino-3,4-dihydro-2H-chromen-4-ol and 8-amino-3,4-dihydro-2H-1-benzopyran-4-ol .
Properties
IUPAC Name |
8-amino-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKMJARZEJFPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminochroman-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrophenol with aliphatic aldehydes under basic conditions, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) for the reduction step and bases like sodium hydroxide (NaOH) for the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 8-Aminochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 8-amino-4-chromanone.
Reduction: Conversion of nitro precursors to this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Aminochroman-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminochroman-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 8-aminochroman-4-ol, we compare it with three related chroman derivatives (Table 1).
Table 1: Key Properties of this compound and Analogous Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Notable Features |
|---|---|---|---|---|
| This compound | C₉H₁₁NO₂ | 165.19 | 8-NH₂, 4-OH | Potential enhanced solubility |
| Chroman-4-ol (parent) | C₉H₁₀O₂ | 150.17 | 4-OH | Baseline antioxidant activity |
| 6-Aminochroman-4-ol | C₉H₁₁NO₂ | 165.19 | 6-NH₂, 4-OH | Altered electronic distribution |
| 7-Nitrochroman-4-ol | C₉H₉NO₄ | 195.17 | 7-NO₂, 4-OH | Electron-withdrawing effects |
Structural and Electronic Differences
- Substituent Position: The amino group in this compound occupies the 8-position on the benzene ring, whereas isomers like 6-aminochroman-4-ol have the NH₂ group at the 6-position. This positional variation influences electronic effects; the 8-position may reduce steric hindrance compared to ortho-substituted analogs .
- Electron-Donating vs.
Physicochemical Properties
- Solubility: The amino group in this compound likely improves water solubility compared to the parent chroman-4-ol, which lacks polar substituents beyond the 4-OH group.
- Stability : Chroman-4-ol derivatives with electron-donating groups (e.g., NH₂) may exhibit greater oxidative stability but could be prone to intramolecular hydrogen bonding, affecting crystallinity.
Biological Activity
8-Aminochroman-4-ol, also known by its CAS number 1423033-30-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chroman backbone, which is a bicyclic structure containing a benzene ring fused to a tetrahydrofuran ring. The presence of an amino group at the 8-position and a hydroxyl group at the 4-position enhances its reactivity and potential interactions with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 179.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1423033-30-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate biochemical pathways, leading to diverse biological effects such as:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research has highlighted its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection in models of neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study reported an IC50 value of 56 nM for the inhibition of bacterial growth, demonstrating robust efficacy against Gram-positive bacteria. This suggests potential for development as an antimicrobial agent .
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This positions it as a candidate for further anticancer drug development.
- Neuroprotection : In animal models, administration of this compound has been associated with reduced oxidative stress markers and improved cognitive function, indicating potential benefits in treating neurodegenerative conditions like Alzheimer's disease.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications in various fields:
- Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing new drugs targeting specific diseases.
- Biochemical Research : Used as a tool compound to study enzyme activity and receptor interactions, helping elucidate biological pathways.
Industrial Applications
Beyond medicinal uses, this compound is also explored for applications in:
- Agricultural Chemistry : Potential use as a biopesticide due to its antimicrobial properties.
- Material Science : Investigated for incorporation into polymer matrices for enhanced material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
